molecular formula C7H9N3O2S B11721818 N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide

N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11721818
M. Wt: 199.23 g/mol
InChI Key: JQPXCCHSMJYNBI-UHFFFAOYSA-N
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Description

N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol . This compound is known for its unique structure, which includes a thiazole ring and an acetamide group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted thiazole derivatives .

Scientific Research Applications

N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide include:

Uniqueness

N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide is unique due to its specific combination of a thiazole ring and an oxime group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C7H9N3O2S/c1-4(10-12)6-3-13-7(9-6)8-5(2)11/h3,12H,1-2H3,(H,8,9,11)

InChI Key

JQPXCCHSMJYNBI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CSC(=N1)NC(=O)C

Origin of Product

United States

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